molecular formula C7H10N4 B13205525 3-Amino-2-(1-methyl-1H-pyrazol-4-yl)propanenitrile

3-Amino-2-(1-methyl-1H-pyrazol-4-yl)propanenitrile

Cat. No.: B13205525
M. Wt: 150.18 g/mol
InChI Key: MGZPFOFIBMTWQK-UHFFFAOYSA-N
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Description

3-Amino-2-(1-methyl-1H-pyrazol-4-yl)propanenitrile is a heterocyclic compound featuring a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(1-methyl-1H-pyrazol-4-yl)propanenitrile typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable amine and a nitrile source. One common method includes the use of a reductive amination process, where the aldehyde is first converted to an imine, followed by reduction to the corresponding amine. The nitrile group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(1-methyl-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-Amino-2-(1-methyl-1H-pyrazol-4-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-2-(1-methyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and blocking substrate access. The compound may also interfere with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1H-pyrazole-4-carbonitrile
  • 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile
  • 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile

Uniqueness

3-Amino-2-(1-methyl-1H-pyrazol-4-yl)propanenitrile stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

3-amino-2-(1-methylpyrazol-4-yl)propanenitrile

InChI

InChI=1S/C7H10N4/c1-11-5-7(4-10-11)6(2-8)3-9/h4-6H,2,8H2,1H3

InChI Key

MGZPFOFIBMTWQK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(CN)C#N

Origin of Product

United States

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